1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole
Overview
Description
1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole is a heterocyclic compound with the molecular formula C12H14N2. It is part of the azepinoindole family, which is known for its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of enamines derived from vinyl azides. This reaction is particularly favored in the indole series and proceeds through the formation of azepinoindoles
Chemical Reactions Analysis
1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole has shown promise in various scientific research applications:
Medicinal Chemistry: Derivatives of this compound have been studied as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer’s disease. These inhibitors can help in the symptomatic treatment of the disease by preventing the breakdown of acetylcholine.
Cancer Research: Some derivatives have demonstrated antiproliferative activity and potential as anticancer agents.
Neuroprotection: The compound has shown protective properties against neurotoxic action and oxidative stress, making it a candidate for neuroprotective drug development.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s neuroprotective effects are attributed to its ability to inhibit beta-amyloid aggregation and reduce oxidative stress .
Comparison with Similar Compounds
1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as:
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: This compound has similar structural features and has been studied for its potential as an acetylcholinesterase inhibitor.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its antiproliferative activity and potential as an anticancer agent.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural configuration and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,2,3,4,5,10-hexahydroazepino[3,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-6-11-9(4-1)10-5-3-7-13-8-12(10)14-11/h1-2,4,6,13-14H,3,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABXTJMPUKQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268144 | |
Record name | 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23240-51-9 | |
Record name | 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23240-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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